molecular formula C42H70O12 B13402648 2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B13402648
M. Wt: 767.0 g/mol
InChI Key: KWDWBAISZWOAHD-UHFFFAOYSA-N
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Description

Ginsenoside Rk1 is a rare saponin compound derived from the root of Panax ginseng, a plant widely used in traditional Chinese medicine. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-tumor, anti-inflammatory, and anti-diabetic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ginsenoside Rk1 can be synthesized through the heat treatment of ginsenosides found in Panax ginseng. The process involves steaming white ginseng in a hermetically sealed container at 98°C for 30 hours, followed by drying and additional steaming for another 30-45 hours . This method facilitates the selective formation of ginsenoside Rk1 by cleaving glycosidic bonds in existing ginsenosides.

Industrial Production Methods: Industrial production of ginsenoside Rk1 often involves physical heating and chemical transformation methods, including protein steaming and acid hydrolysis . These methods are designed to maximize the yield of ginsenoside Rk1 while maintaining its bioactive properties.

Comparison with Similar Compounds

Ginsenoside Rk1 is part of a family of ginsenosides, each with unique properties:

Ginsenoside Rk1 stands out due to its potent anti-tumor effects and ability to induce ferroptosis, making it a unique and valuable compound in scientific research and therapeutic applications.

Properties

Molecular Formula

C42H70O12

Molecular Weight

767.0 g/mol

IUPAC Name

2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C42H70O12/c1-21(2)10-9-11-22(3)23-12-16-42(8)30(23)24(45)18-28-40(6)15-14-29(39(4,5)27(40)13-17-41(28,42)7)53-38-36(34(49)32(47)26(20-44)52-38)54-37-35(50)33(48)31(46)25(19-43)51-37/h10,23-38,43-50H,3,9,11-20H2,1-2,4-8H3

InChI Key

KWDWBAISZWOAHD-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=C)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)C

Origin of Product

United States

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